molecular formula C11H12BrNO3 B11964927 n-(2-Bromo-3-phenylpropanoyl)glycine CAS No. 52574-75-1

n-(2-Bromo-3-phenylpropanoyl)glycine

Cat. No.: B11964927
CAS No.: 52574-75-1
M. Wt: 286.12 g/mol
InChI Key: FESBQYCWHVWWCV-UHFFFAOYSA-N
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Description

N-(2-Bromo-3-phenylpropanoyl)glycine is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of glycine, where the amino group is substituted with a 2-bromo-3-phenylpropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-3-phenylpropanoyl)glycine typically involves the acylation of glycine with 2-bromo-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography would be common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-3-phenylpropanoyl)glycine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products

    Substitution: Formation of N-(2-azido-3-phenylpropanoyl)glycine or N-(2-thiocyanato-3-phenylpropanoyl)glycine.

    Oxidation: Formation of N-(2-bromo-3-(4-hydroxyphenyl)propanoyl)glycine.

    Reduction: Formation of N-(2-bromo-3-phenylpropanol)glycine.

Scientific Research Applications

N-(2-Bromo-3-phenylpropanoyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-phenylpropanoyl)glycine involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their conformation and function. The glycine moiety can interact with glycine receptors or transporters, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Phenylpropionyl)glycine
  • N-(2-Phenylacetyl)glycine
  • N-(3-Methylcrotonyl)glycine
  • N-Isovalerylglycine
  • N-Cinnamoylglycine

Uniqueness

N-(2-Bromo-3-phenylpropanoyl)glycine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The bromine atom allows for specific substitution reactions that are not possible with other similar compounds. Additionally, the combination of the phenyl ring and the glycine moiety provides a versatile scaffold for further functionalization and study .

Properties

CAS No.

52574-75-1

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

2-[(2-bromo-3-phenylpropanoyl)amino]acetic acid

InChI

InChI=1S/C11H12BrNO3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)

InChI Key

FESBQYCWHVWWCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)Br

Origin of Product

United States

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